molecular formula C12H12N2O2 B1373954 1-ethyl-5-phenyl-1H-pyrazole-4-carboxylic acid CAS No. 1250673-36-9

1-ethyl-5-phenyl-1H-pyrazole-4-carboxylic acid

Cat. No. B1373954
M. Wt: 216.24 g/mol
InChI Key: LRHONBYCCYYORC-UHFFFAOYSA-N
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Description

“1-ethyl-5-phenyl-1H-pyrazole-4-carboxylic acid” is a chemical compound with the molecular formula C12H12N2O2 . It is related to other compounds such as “5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid ethyl ester” and "5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid ethyl ester" .


Synthesis Analysis

The synthesis of pyrazole derivatives has been widely studied . For instance, the formation of a similar compound, “5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid”, has been proposed . Another study reported the synthesis of a 1-phenyl-pyrazole-4-carboxylic acid derivative through the reaction of 5-chloro-1-phenyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde with ethyl bromoacetate and sodium sulfide .


Molecular Structure Analysis

The molecular structure of “1-ethyl-5-phenyl-1H-pyrazole-4-carboxylic acid” consists of a five-membered pyrazole ring attached to a phenyl ring and a carboxylic acid group . The InChI code for this compound is 1S/C12H12N2O2/c1-2-14-11(9-6-4-3-5-7-9)10(8-13-14)12(15)16/h3-8H,2H2,1H3,(H,15,16) .


Physical And Chemical Properties Analysis

The molecular weight of “1-ethyl-5-phenyl-1H-pyrazole-4-carboxylic acid” is 216.24 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound is a powder at room temperature .

Scientific Research Applications

1. Antimicrobial Activity

  • Summary of Application : Pyrazole derivatives have been synthesized and tested for their antibacterial properties against various bacterial strains such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa .
  • Methods of Application : The compounds were synthesized by condensing ethyl-3-(dimethylamino)-2-(phenylcarbonyl)prop-2-enoate with different aromatic and aliphatic hydrazines . They were characterized by NMR, mass spectral, IR spectral studies as well as by C, H, and N analyses .
  • Results or Outcomes : Among the screened samples, some compounds showed excellent antibacterial activity against all the tested bacterial strains as compared to the standard drug Ceftriaxone .

2. Various Biological Activities

  • Summary of Application : Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . They are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .
  • Methods of Application : Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .
  • Results or Outcomes : Pyrazoles have many pharmacological functions including antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal .

3. Anti-Inflammatory Activity

  • Summary of Application : Pyrazole derivatives, including “1-ethyl-5-phenyl-1H-pyrazole-4-carboxylic acid”, are found in a variety of leading drugs such as Celebrex . These compounds have been applied to treat inflammatory diseases .
  • Methods of Application : The specific methods of application or experimental procedures can vary depending on the specific drug and its formulation .
  • Results or Outcomes : The outcomes can also vary, but generally, these compounds have been found to be effective in treating inflammatory diseases .

4. Antidiabetic Agents

  • Summary of Application : Pyrazole derivatives have been found to have antidiabetic properties .
  • Methods of Application : The specific methods of application or experimental procedures can vary depending on the specific compound and its formulation .
  • Results or Outcomes : The outcomes can also vary, but generally, these compounds have been found to be effective in treating diabetes .

5. Anticancer Agents

  • Summary of Application : Pyrazole derivatives have been found to have anticancer properties .
  • Methods of Application : The specific methods of application or experimental procedures can vary depending on the specific compound and its formulation .
  • Results or Outcomes : The outcomes can also vary, but generally, these compounds have been found to be effective in treating various types of cancer .

6. Anti-HIV Agents

  • Summary of Application : Pyrazole derivatives have been found to have anti-HIV properties .
  • Methods of Application : The specific methods of application or experimental procedures can vary depending on the specific compound and its formulation .
  • Results or Outcomes : The outcomes can also vary, but generally, these compounds have been found to be effective in treating HIV .

Future Directions

The future directions for research on “1-ethyl-5-phenyl-1H-pyrazole-4-carboxylic acid” and related compounds could include further exploration of their synthesis methods, chemical reactions, mechanisms of action, and potential applications in various fields such as medicine and agriculture .

properties

IUPAC Name

1-ethyl-5-phenylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-2-14-11(9-6-4-3-5-7-9)10(8-13-14)12(15)16/h3-8H,2H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRHONBYCCYYORC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)C(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-ethyl-5-phenyl-1H-pyrazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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